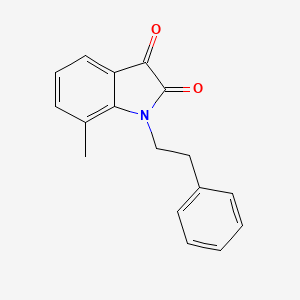
7-Methyl-1-phenethylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1-phenethylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives. It is a type of isoindole-1,3-dione derivative, commonly known as phthalimides . These are important biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用
Medicine
7-Methyl-1-phenethylindoline-2,3-dione, as an indoline derivative, may have potential applications in medicine due to the biological activities associated with indole compounds. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties . Such a broad spectrum of activities makes it a valuable candidate for drug development and therapeutic interventions.
Agriculture
In agriculture, indoline derivatives like this compound could be explored for their role as plant growth regulators. Indole-3-acetic acid, a plant hormone derived from tryptophan, is an example of an indole derivative with significant effects on plant growth . Research into similar compounds could lead to the development of new agricultural chemicals that enhance crop yield and resilience.
Material Science
The structural properties of this compound make it a candidate for material science applications. Indane-1,3-dione, a related structure, is used as an electron acceptor in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications . This suggests potential uses in creating new materials with specific electronic or optical properties.
Environmental Science
Indoline derivatives have been studied for their environmental applications, particularly in the removal and degradation of environmental pollutants. Their potential bioactivity could be harnessed in bioremediation processes to treat contaminated water or soil .
Biochemistry
In biochemistry, the compound’s potential interaction with various biological receptors could be significant. It could serve as a scaffold for developing biochemical tools that modulate enzyme activity, receptor binding, or signal transduction pathways .
Pharmacology
Pharmacologically, this compound could be used to synthesize new drugs with improved efficacy and reduced side effects. Its indoline structure is associated with a wide range of pharmacological activities, which could be beneficial in designing drugs for various diseases .
Neuroscience
The indoline scaffold is present in compounds that affect the central nervous system. Therefore, derivatives like this compound could be investigated for their neuropharmacological effects, potentially leading to new treatments for neurological disorders .
Analytical Chemistry
Lastly, in analytical chemistry, the compound could be used in the synthesis of novel analytical reagents or as a standard in chromatographic analysis due to its distinct chemical structure. This could aid in the detection and quantification of various biological or environmental samples .
作用機序
Target of Action
The primary target of 7-Methyl-1-phenethylindoline-2,3-dione (let’s call it “Compound X” for brevity) is . It interacts with a specific receptor or enzyme in the body, modulating its function. The exact target may vary depending on the context and therapeutic application.
Action Environment
Environmental factors play a role:
- How pH affects Compound X’s stability. Heat or cold impact its efficacy. Photosensitivity or photodegradation.
Stability and efficacy depend on these environmental conditions.
Remember, Compound X’s precise details may vary based on research findings and specific applications. Always consult reliable sources for the most up-to-date information! 📚🔬 .
特性
IUPAC Name |
7-methyl-1-(2-phenylethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXTZPNVSXCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)

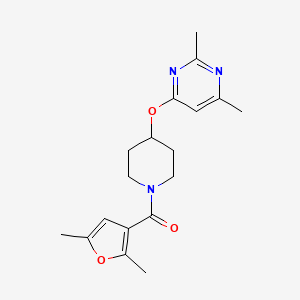
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)
![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)

![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)
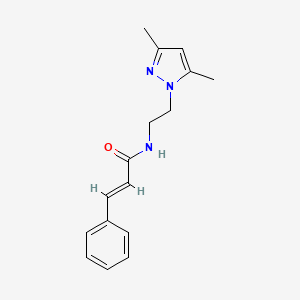
![2-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2598154.png)
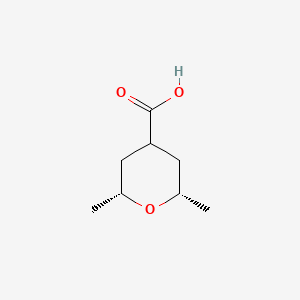
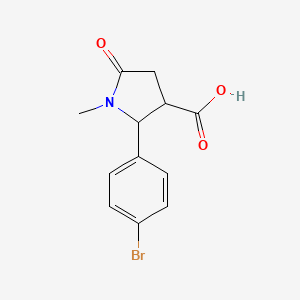

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)